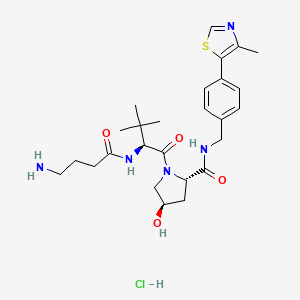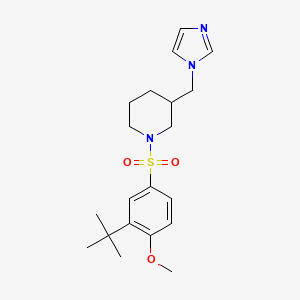![molecular formula C24H22FN5O4 B11929148 4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NF-1819 is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MGL), a β-lactam-based compound. It has shown significant potential in alleviating symptoms in multiple sclerosis models and exhibits analgesic effects in acute inflammatory pain models. NF-1819 is characterized by high membrane permeability and the ability to penetrate the blood-brain barrier .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NF-1819 involves the formation of a β-lactam ring, which is a crucial structural component for its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the β-lactam ring: This is achieved through a cyclization reaction involving an amine and a carboxylic acid derivative under controlled conditions.
Functionalization: The β-lactam ring is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards monoacylglycerol lipase.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels
Industrial Production Methods
Industrial production of NF-1819 follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.
Automated purification systems: These systems are employed to streamline the purification process and ensure the compound meets the required purity standards
化学反応の分析
Types of Reactions
NF-1819 undergoes several types of chemical reactions, including:
Oxidation: NF-1819 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: NF-1819 can participate in substitution reactions where functional groups on the β-lactam ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of NF-1819, each with potentially different biological activities .
科学的研究の応用
NF-1819 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol lipase and its role in lipid metabolism.
Biology: Employed in research to understand the biological pathways involving monoacylglycerol lipase and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as multiple sclerosis and inflammatory pain.
Industry: Utilized in the development of new pharmaceuticals targeting monoacylglycerol lipase
作用機序
NF-1819 exerts its effects by irreversibly inhibiting monoacylglycerol lipase, an enzyme involved in the hydrolysis of monoacylglycerols to free fatty acids and glycerol. The inhibition of this enzyme leads to increased levels of monoacylglycerols, which can modulate various biological processes. The molecular targets and pathways involved include the endocannabinoid system, where monoacylglycerols act as signaling molecules .
類似化合物との比較
NF-1819 is unique in its high selectivity and irreversible inhibition of monoacylglycerol lipase. Similar compounds include:
ABX-1431: A selective and orally available monoacylglycerol lipase inhibitor.
KML29: A highly selective and effective monoacylglycerol lipase inhibitor.
NG-497: A selective inhibitor of human adipose triglyceride lipase .
These compounds share similar inhibitory activities but differ in their selectivity, potency, and pharmacokinetic properties, making NF-1819 a unique and valuable tool in scientific research .
特性
分子式 |
C24H22FN5O4 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one |
InChI |
InChI=1S/C24H22FN5O4/c25-17-4-1-15(2-5-17)21-22(16-3-6-19-20(11-16)34-14-33-19)30(23(21)31)18-7-9-28(10-8-18)24(32)29-13-26-12-27-29/h1-6,11-13,18,21-22H,7-10,14H2 |
InChIキー |
XRIROGBLGLPXQI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2C(C(C2=O)C3=CC=C(C=C3)F)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)

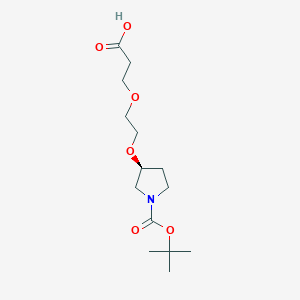
![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
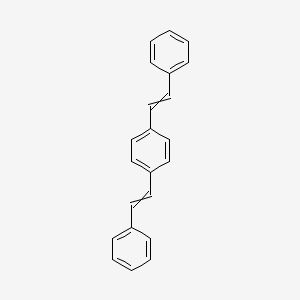
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)
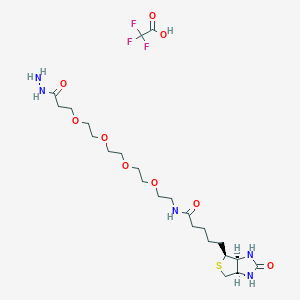
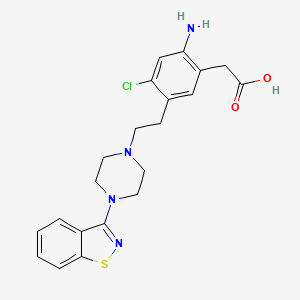
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)

![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)
